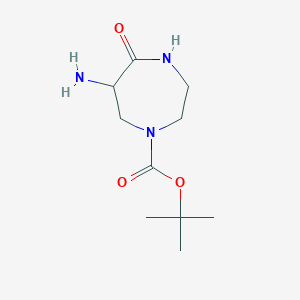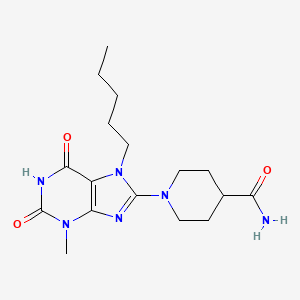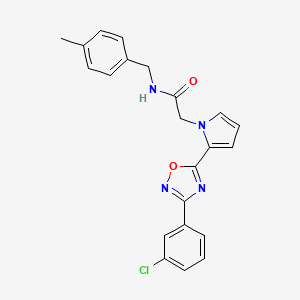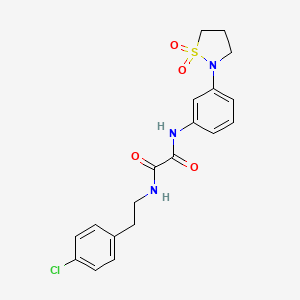![molecular formula C22H17Cl2NO3 B2873923 Ethyl 3-[(2,6-dichlorophenyl)methoxy]pyrido[1,2-a]indole-10-carboxylate CAS No. 478067-94-6](/img/structure/B2873923.png)
Ethyl 3-[(2,6-dichlorophenyl)methoxy]pyrido[1,2-a]indole-10-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-[(2,6-dichlorophenyl)methoxy]pyrido[1,2-a]indole-10-carboxylate, also known as SR-141716A, is a synthetic cannabinoid receptor antagonist. It was developed as a research tool to study the endocannabinoid system and its role in various physiological and pathological processes.
科学的研究の応用
Cancer Treatment
Indole derivatives have been extensively studied for their potential in treating various types of cancer. They can interact with cellular machinery and have been shown to inhibit the proliferation of cancer cells. The specific structure of Ethyl 3-[(2,6-dichlorophenyl)methoxy]pyrido[1,2-a]indole-10-carboxylate may allow it to target certain cancer cell lines, providing a pathway for the development of new oncological therapies .
Antimicrobial Activity
Research has indicated that indole derivatives can exhibit antimicrobial properties. This includes activity against bacteria, fungi, and even some viruses. The dichlorophenyl group in the compound could potentially enhance these properties, making it a candidate for the development of new antimicrobial agents .
Anti-inflammatory Applications
The anti-inflammatory potential of indole derivatives is another area of interest. They may work by modulating the immune response or interfering with the biochemical pathways that lead to inflammation. This compound could be explored for its use in treating inflammatory diseases .
Neuroprotective Effects
Indoles have been associated with neuroprotection, offering potential therapeutic applications for neurodegenerative diseases. The unique structure of this compound might influence neuronal survival and function, which could be beneficial in conditions like Alzheimer’s or Parkinson’s disease .
Antidiabetic Effects
Some indole derivatives have shown promise in managing diabetes by affecting glucose metabolism or insulin sensitivity. Ethyl 3-[(2,6-dichlorophenyl)methoxy]pyrido[1,2-a]indole-10-carboxylate could be investigated for its potential antidiabetic effects, possibly offering a new avenue for diabetes treatment .
Antiviral Properties
Indole derivatives have been reported to possess antiviral activities. They can interfere with viral replication or assembly, which makes them interesting candidates for antiviral drug development. The specific interactions of Ethyl 3-[(2,6-dichlorophenyl)methoxy]pyrido[1,2-a]indole-10-carboxylate with viral components could be a focus of future research .
作用機序
Target of Action
It is known that indole derivatives, which this compound is a part of, play a significant role in cell biology . They are biologically active compounds used for the treatment of various disorders in the human body .
Mode of Action
Indole derivatives are known to bind with high affinity to multiple receptors , which can help in developing new useful derivatives. The interaction of this compound with its targets and the resulting changes would depend on the specific receptors it binds to.
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities suggest that the compound could affect multiple biochemical pathways and their downstream effects.
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that the compound could have diverse molecular and cellular effects.
特性
IUPAC Name |
ethyl 3-[(2,6-dichlorophenyl)methoxy]pyrido[1,2-a]indole-10-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17Cl2NO3/c1-2-27-22(26)21-15-10-9-14(12-20(15)25-11-4-3-8-19(21)25)28-13-16-17(23)6-5-7-18(16)24/h3-12H,2,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGQJQDHGOGGWHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2C=CC=CN2C3=C1C=CC(=C3)OCC4=C(C=CC=C4Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-[(2,6-dichlorophenyl)methoxy]pyrido[1,2-a]indole-10-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(1-(1-(2,3-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2,4-difluorobenzamide](/img/structure/B2873844.png)

![N-Methyl-N-[2-[(5-methyl-2-propan-2-yloxypyridin-3-yl)amino]-2-oxoethyl]prop-2-enamide](/img/structure/B2873848.png)


![N-(2,4-difluorophenyl)-2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2873852.png)
![{2-[(3,4-dichlorobenzyl)sulfanyl]-1-methyl-1H-imidazol-5-yl}methanol](/img/structure/B2873853.png)


![N-([2,4'-bipyridin]-4-ylmethyl)-3-chloro-4-methoxybenzenesulfonamide](/img/structure/B2873859.png)
![2-[(3,4-Dimethylbenzyl)amino]-2-oxoethyl 5-bromopyridine-3-carboxylate](/img/structure/B2873860.png)
